tert-Butyl (2-amino-4-fluorophenyl)carbamate
Overview
Description
“tert-Butyl (2-amino-4-fluorophenyl)carbamate” is a carbamate derivative . Carbamates are derivatives of carbamic acid, whose amino and carboxyl termini are substituted by a variety of structurally diverse alkyl, aryl, or alkyl-aryl substituents . They are identified by the presence of the -O-CO-NH- linkage .
Synthesis Analysis
A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent . The structures of all newly synthesized compounds were characterized spectroscopically .
Molecular Structure Analysis
The molecular formula of “tert-Butyl (2-amino-4-fluorophenyl)carbamate” is C11H15FN2O2 . The InChI code is 1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15) .
Chemical Reactions Analysis
Carbamates are integral part of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) . Many compounds that contain a carbamate group are currently in various stages of preclinical and clinical trials .
Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl (2-amino-4-fluorophenyl)carbamate” is 226.25 g/mol . The XLogP3-AA is 1.9 . It has 2 hydrogen bond donor count and 4 hydrogen bond acceptor count . The rotatable bond count is 3 . The exact mass and monoisotopic mass are 226.11175589 g/mol .
Scientific Research Applications
Synthesis of N-Boc-Protected Anilines
tert-Butyl (2-amino-4-fluorophenyl)carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for protecting the amino group during the synthesis of complex organic molecules, particularly in the pharmaceutical industry where anilines serve as building blocks for drug development.
Creation of Tetrasubstituted Pyrroles
The compound is involved in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles have significant applications in medicinal chemistry as they are found in various natural products and pharmaceuticals.
Intermediate in Antibiotic Synthesis
It serves as an important intermediate in the synthesis of ceftolozane , a new fifth-generation cephalosporin antibiotic with strong activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa .
Chemical Transformations
The tert-butyl group’s unique reactivity pattern is exploited in various chemical transformations. Its steric bulkiness can influence the outcome of reactions, making it a valuable moiety in synthetic organic chemistry .
Biosynthetic Pathways
In nature, the tert-butyl group is implicated in biosynthetic pathways. Its presence in certain biological molecules can affect their function and interaction with biological systems .
Drug Development and Design
Due to its pharmacokinetic properties, such as high gastrointestinal absorption and blood-brain barrier permeability, this compound is used in the design and development of new drugs .
Pharmacological Research
The compound’s inhibitory effects on cytochrome P450 enzymes, particularly CYP1A2, make it a subject of interest in pharmacological research related to drug metabolism .
Material Science
In material science, the compound’s ability to form stable crystalline structures is utilized in the development of new materials with specific optical or electronic properties .
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds are known to interact with their targets, causing changes that result in various biological activities .
Biochemical Pathways
Compounds with similar structures are known to affect a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . . These properties can impact the bioavailability of the compound.
Result of Action
Similar compounds are known to have diverse biological activities .
Future Directions
properties
IUPAC Name |
tert-butyl N-(2-amino-4-fluorophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKSOWUYKOORFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640708 | |
Record name | tert-Butyl (2-amino-4-fluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
579474-47-8 | |
Record name | tert-Butyl (2-amino-4-fluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1-(tert-Butoxycarbonyl)-4-fluoro-1,2-phenylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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